ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
Description
Overview of Thiazole-Pyrrolidine Hybrid Compounds
Thiazole-pyrrolidine hybrid compounds represent a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry due to their diverse biological activities and therapeutic potential. These hybrid structures combine the beneficial properties of both thiazole and pyrrolidine ring systems, creating molecules with enhanced pharmacological profiles compared to their individual components. The thiazole moiety, characterized by a five-membered ring containing both sulfur and nitrogen atoms, has been recognized as a versatile pharmacophore fragment inherent in natural products such as peptide alkaloids, metabolites, and cyclopeptides. This heterocyclic system demonstrates broad spectrum pharmacological potential, making it an attractive scaffold for drug development.
Pyrrolidine, another five-membered heterocyclic compound, is present in numerous alkaloids and has been extensively studied for its biological activities. The combination of these two heterocyclic frameworks through strategic molecular hybridization has resulted in compounds exhibiting a wide range of medicinal properties including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities. The hybridization approach has markedly enhanced drug efficacy while mitigating resistance to multiple drugs and minimizing toxicity concerns.
Research has demonstrated that pyrrolidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of thiazole moieties into pyrrolidine structures has been shown to enhance these antimicrobial properties while introducing additional therapeutic benefits. Thiazole-based pyrrolidine derivatives synthesized through various methodologies have demonstrated promising antibacterial and cytotoxic activities, confirming that the combination of these heterocyclic systems represents an appropriate strategy for developing new antibacterial agents.
The synthesis of thiazole-pyrrolidine hybrids typically employs robust methodologies such as the three plus two heterocyclization reaction, specifically the Hantzsch-thiazole synthesis, utilizing phenacyl bromide as the substrate. These synthetic approaches have enabled researchers to create diverse hybrid molecules with varying substitution patterns and functional groups, allowing for fine-tuning of biological activity and pharmacokinetic properties.
| Hybrid Type | Primary Activities | Key Structural Features |
|---|---|---|
| Thiazole-Pyrrolidine | Antimicrobial, Anticancer | Five-membered rings with heteroatoms |
| Thiazole-Pyrazoline | Anti-inflammatory, Antioxidant | Enhanced molecular targets interaction |
| Thiazole-Quinoline | Antibacterial, Antifungal | Extended conjugated systems |
Historical Development of Thiazole Carboxylates
The development of thiazole carboxylates has evolved significantly over the past several decades, with researchers recognizing the importance of the carboxylate functional group in enhancing biological activity and pharmacological properties. The historical progression of these compounds can be traced through key research milestones that have shaped our understanding of their therapeutic potential and synthetic accessibility.
Early research in 2009 identified 2-aminothiazole-4-carboxylate derivatives as promising anti-tubercular agents. This groundbreaking work demonstrated that the 2-aminothiazole-4-carboxylate scaffold could serve as a promising template for discovering new classes of anti-tubercular compounds. Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration of 0.06 micrograms per milliliter (240 nanomolar), showing exceptional potency against this pathogenic organism. This research established the foundation for further exploration of thiazole carboxylates as antimicrobial agents.
The development progressed significantly in 2015 with the identification of ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate as a potent inducer of octamer-binding transcription factor 4 expression. This compound, designated as O4I2, demonstrated high activity in enforcing octamer-binding transcription factor 4 expression and became a lead structure for subsequent chemical expansion efforts. The research revealed that thiazole carboxylates could modulate transcriptional regulatory networks, opening new avenues for their application in regenerative medicine and cellular reprogramming.
More recent developments have focused on the synthesis and characterization of specific thiazole carboxylate derivatives with enhanced stereochemical control. The compound ethyl 2-aminothiazole-4-carboxylate has been extensively characterized with a melting point range of 175 to 178 degrees Celsius and a molecular weight of 172.21 grams per mole. This compound serves as a fundamental building block for more complex thiazole carboxylate structures and has been instrumental in understanding structure-activity relationships within this chemical class.
| Year | Key Development | Compound | Biological Activity |
|---|---|---|---|
| 2009 | Anti-tubercular discovery | Methyl 2-amino-5-benzylthiazole-4-carboxylate | Minimum inhibitory concentration 0.06 μg/mL |
| 2015 | Transcription factor modulation | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | High octamer-binding transcription factor 4 induction |
| Recent | Stereochemical optimization | Ethyl 2-aminothiazole-4-carboxylate | Foundation for complex derivatives |
The evolution of thiazole carboxylates has been marked by increasingly sophisticated synthetic methodologies and a deeper understanding of their molecular mechanisms of action. Research has demonstrated that structural modifications to the carboxylate group and substitution patterns on the thiazole ring can significantly influence biological activity and selectivity. These findings have guided the rational design of new thiazole carboxylate derivatives with improved therapeutic profiles.
Significance of (R)-Pyrrolidin-2-yl Substitution in Thiazole Chemistry
The incorporation of (R)-pyrrolidin-2-yl substitution in thiazole chemistry represents a crucial advancement in the field of stereochemically controlled drug design. The specific (R)-stereochemical configuration of the pyrrolidine moiety attached to the thiazole ring system significantly influences the compound's three-dimensional structure, molecular interactions, and subsequent biological activities. This stereochemical specificity has become increasingly important as researchers have recognized the profound impact of molecular chirality on pharmacological properties.
Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride exemplifies the importance of stereochemical control in thiazole chemistry. This compound is classified as an aminothiazole derivative with a specific substituted thiazole bearing a pyrrolidine moiety. The molecular formula C10H15ClN2O2S with a molecular weight of 262.76 grams per mole reflects the complex structure that results from the combination of these heterocyclic systems. The compound has been studied for its potential therapeutic effects, including anticancer and antimicrobial activities, demonstrating the significance of the (R)-pyrrolidin-2-yl substitution pattern.
The synthesis of this compound typically involves several carefully controlled steps to ensure the correct stereochemical outcome. The molecular structure features a thiazole ring connected to a carboxylate ester group at the 4-position and a (R)-pyrrolidin-2-yl group at the 2-position. This specific arrangement creates a chiral center that determines the compound's spatial configuration and influences its interactions with biological targets.
Research has demonstrated that the (R)-configuration plays a critical role in determining the compound's mechanism of action. The mechanism largely depends on molecular-level interactions with biological targets, where the specific three-dimensional arrangement of atoms allows for optimal binding to target proteins or enzymes. The stereochemical specificity of the (R)-pyrrolidin-2-yl substitution ensures that the compound can achieve the proper orientation for effective biological activity while minimizing unwanted interactions that could lead to side effects.
The compound exhibits several notable physical and chemical properties that are directly influenced by the (R)-pyrrolidin-2-yl substitution. These properties include specific solubility characteristics, stability profiles, and reactivity patterns that make it suitable for various research applications. The stereochemical control achieved through the (R)-configuration contributes to the compound's potential applications in pharmaceutical research, particularly as an intermediate in organic syntheses and as a lead compound for drug development.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C10H15ClN2O2S | Complex heterocyclic structure |
| Molecular Weight | 262.76 g/mol | Appropriate for drug-like properties |
| Stereochemistry | (R)-configuration | Chiral specificity for biological activity |
| Purity | 98% minimum | High quality for research applications |
| Production Scale | Up to kilograms | Scalable synthesis |
The significance of (R)-pyrrolidin-2-yl substitution extends beyond individual compound properties to broader implications for thiazole chemistry. This substitution pattern has become a model for understanding how stereochemical control can be achieved in heterocyclic systems and how specific configurations can be optimized for desired biological activities. The success of compounds featuring this substitution pattern has encouraged further research into related stereochemically controlled thiazole derivatives, contributing to the advancement of the entire field of heterocyclic medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYILAQTIQGAU-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@H]2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659961 | |
| Record name | Ethyl 2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251349-56-1 | |
| Record name | Ethyl 2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is a derivative of thiazole. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents
Mode of Action
Thiazole derivatives are known to interact with their targets, causing changes that lead to their therapeutic effects.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial in bacterial cell wall synthesis. The compound’s interaction with this enzyme involves binding to the active site, thereby inhibiting its function and leading to antibacterial effects. Additionally, ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride may interact with other proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
Ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride has been shown to affect various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and other metabolic processes.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity and preventing bacterial cell wall synthesis. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride may activate or inhibit other enzymes and proteins, leading to changes in cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride can result in adaptive responses in cells, such as changes in gene expression and metabolic activity, which may affect cellular function.
Dosage Effects in Animal Models
The effects of ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to tissues and organs. Threshold effects have been noted, where a specific dosage level is required to achieve the desired therapeutic effect. Careful dosage optimization is essential to balance efficacy and safety in animal studies.
Metabolic Pathways
Ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can exert biological effects. These metabolic pathways influence the compound’s bioavailability, efficacy, and potential toxicity. Understanding these pathways is crucial for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as ABC transporters, which influence its localization and accumulation within cells. Additionally, binding proteins may facilitate the compound’s distribution to specific tissues, affecting its therapeutic and toxic effects.
Subcellular Localization
Ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride, with the CAS number 251349-56-1, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine moiety, which is known for its diverse pharmacological properties. The combination of thiazole and pyrrolidine in this structure suggests a promising profile for various therapeutic applications, including antimicrobial and anticancer activities.
- Molecular Formula : C10H14N2O2S
- Molecular Weight : 226.3 g/mol
- CAS Number : 251349-56-1
- Hydrochloride Form : Enhances solubility and stability in biological assays.
Biological Activity Overview
Recent studies have focused on the biological activity of thiazole derivatives, particularly their antimicrobial and anticancer properties. This compound has been evaluated for its efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
Thiazole derivatives are recognized for their antibacterial and antifungal properties. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Candida albicans | 16.69 to 78.23 µM |
These findings indicate that this compound can inhibit the growth of clinically relevant pathogens, making it a candidate for further development in antimicrobial therapy .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in cell lines such as A549 (human lung adenocarcinoma). Studies have demonstrated that:
- The compound significantly reduces cell viability in A549 cells, with a viability reduction ranging from 21.2% to 63.4% depending on concentration.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 100 | 38.3 |
| 50 | 71.3 |
The structure–activity relationship (SAR) indicates that modifications to the thiazole ring can enhance cytotoxicity against cancer cells, suggesting that this compound may serve as a lead for developing novel anticancer agents .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Gyrase : Some thiazoles exhibit potent inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
Case Studies
In vitro studies have shown that thiazole-containing compounds can effectively disrupt microbial cell membranes and induce apoptosis in cancer cells. For instance, a study highlighted the efficacy of similar pyrrolidine derivatives against resistant strains of bacteria and various cancer cell lines .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that thiazole derivatives, including those related to ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride, exhibit anticonvulsant properties. A study synthesized several thiazole-integrated compounds and tested them for efficacy in seizure models. The results showed promising anticonvulsant activity, suggesting that derivatives of this compound might be developed as new treatments for epilepsy .
Antibacterial Properties
Thiazole compounds are recognized for their antibacterial activities. This compound could serve as a scaffold for the development of novel antibacterial agents. Studies have demonstrated that thiazole derivatives can inhibit various bacterial strains, including E. coli and S. aureus. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring enhance antibacterial efficacy .
Synthetic Pathways
The synthesis of this compound typically involves multi-step processes that include the formation of thiazole rings through cyclization reactions. Common methods include:
- Condensation Reactions : Reacting pyrrolidine derivatives with thiazole precursors.
- Functional Group Modifications : Introducing carboxylate groups through esterification reactions.
These synthetic routes can be optimized to enhance yield and purity, making the compound more accessible for research and application .
Structural Modifications
Modifying the thiazole core or the pyrrolidine moiety can significantly affect the biological activity of the compound. For instance:
- Substituents on the thiazole ring can alter solubility and binding affinity to biological targets.
- Variations in the pyrrolidine structure may influence pharmacokinetics and toxicity profiles.
Case Study: Anticonvulsant Development
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticonvulsant effects using animal models. One derivative exhibited a median effective dose (ED50) significantly lower than existing treatments, indicating its potential as a more effective anticonvulsant agent .
Case Study: Antibacterial Efficacy
Another research project focused on evaluating the antibacterial activity of this compound against various pathogenic bacteria. The compound demonstrated notable inhibitory concentrations (MIC values), suggesting it could be developed into a new class of antibiotics .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazole-pyrrolidine hybrids. Below is a comparative analysis with key analogues:
Key Findings from Research
Stereochemical Impact : The (R)-enantiomer exhibits 3-fold higher binding affinity for histamine H₃ receptors compared to the (S)-form, attributed to optimal spatial alignment with the receptor’s hydrophobic pocket .
Ester Group Influence : Ethyl esters generally outperform methyl analogues in membrane permeability, as demonstrated in Caco-2 cell assays (Papp values: ethyl = 8.2 × 10⁻⁶ cm/s vs. methyl = 5.1 × 10⁻⁶ cm/s) .
Ring Size Effects : Piperidine derivatives show a trade-off: improved solubility but reduced metabolic stability (t₁/₂ = 2.1 hours vs. 4.5 hours for pyrrolidine analogues) .
Preparation Methods
Synthesis of Thiazole Core
Method:
The thiazole ring is typically synthesized via Hantzsch-type cyclization involving α-haloketones, thiourea derivatives, or thioamides.
- React an α-haloketone (e.g., ethyl α-bromoacetate) with thiourea in ethanol under reflux conditions, forming a thiazole intermediate.
- The reaction is catalyzed by bases such as potassium carbonate or sodium ethoxide to facilitate cyclization.
- The product is purified via recrystallization or chromatography.
Research Data:
A study demonstrated that using calcium carbonate to neutralize in situ generated hydrobromic acid improved yields but caused partial racemization at the chiral center, indicating the need for mild conditions to preserve stereochemistry.
Introduction of the Pyrrolidin-2-yl Group
Method:
The (R)-pyrrolidin-2-yl group is introduced through nucleophilic substitution or coupling with chiral precursors.
- Use of chiral amino acids or enantiomerically pure pyrrolidine derivatives as starting materials.
- Coupling with the thiazole intermediate via amide formation or nucleophilic substitution at the appropriate position on the thiazole ring.
- The stereochemistry is controlled using chiral catalysts or protecting groups.
Research Data:
The synthesis of (R)-pyrrolidin-2-yl derivatives employed coupling reagents such as HOBt, HCTU, and DIEA, ensuring stereochemical fidelity.
Esterification and Functionalization
Method:
Ester groups at the 4-position are introduced via esterification reactions.
- React the thiazole intermediate with ethanol in the presence of catalytic acid or base.
- Hydrolysis of ester groups to carboxylic acids followed by amidation or coupling with amines for further functionalization.
Research Data:
Hydrolysis of ethyl esters was achieved using aqueous acid or base, with subsequent coupling to amines like 4,4-difluorocyclohexylamine to produce the final compound.
Salt Formation
Method:
The hydrochloride salt is prepared by treating the free base with hydrogen chloride in an appropriate solvent.
- Dissolve the free base in anhydrous diethyl ether or ethanol.
- Bubble dry HCl gas through the solution or add HCl in anhydrous conditions.
- Isolate the hydrochloride salt by filtration and drying under vacuum.
Research Data:
This step ensures compound stability and solubility suitable for biological testing.
Data Table of Key Reactions
| Step | Reagents & Conditions | Purpose | Yield | Notes |
|---|---|---|---|---|
| Thiazole ring formation | Ethyl α-bromoacetate + thiourea, ethanol, reflux | Cyclization to thiazole | 70-85% | Partial racemization observed with harsher conditions |
| Pyrrolidine coupling | Chiral pyrrolidine derivative + thiazole intermediate, HOBt, HCTU, DIEA | Stereoselective attachment | 65-78% | Stereochemistry confirmed via optical rotation |
| Esterification | Ethanol, catalytic acid | Ester group introduction | 80-90% | Purity >98% by HPLC |
| Hydrolysis | Aqueous NaOH or HCl | Convert ester to acid | 75-85% | Controlled to prevent racemization |
| Salt formation | HCl gas or HCl in solvent | Hydrochloride salt | Quantitative | Ensures compound stability |
Research Findings and Considerations
Stereochemistry Preservation:
Use of mild reaction conditions and chiral auxiliaries is crucial to maintain the (R)-configuration at pyrrolidine-2-yl.
Partial racemization during acid-mediated steps suggests the need for optimized, gentle conditions.Yield Optimization:
Multi-step syntheses benefit from purification after each step to prevent impurities, which can reduce overall yield.Purity and Characterization:
Characterization through NMR, MS, and optical rotation confirms stereochemistry and purity, essential for subsequent biological evaluation.Environmental and Safety Aspects: Use of greener solvents and minimizing hazardous reagents align with sustainable practices.
Q & A
Q. How should researchers interpret contradictory data in crystallographic vs. spectroscopic structural assignments?
- Resolution workflow :
Validate NMR-derived structures with X-ray data (SHELXL refinement) .
Cross-check IR and Raman spectra for conformational discrepancies (e.g., hydrogen bonding in the solid state vs. solution) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
